molecular formula C17H19N5O2S B12131222 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B12131222
M. Wt: 357.4 g/mol
InChI Key: CZSMLCGMPKBWNU-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetically produced organic compound belonging to the class of 1,2,4-triazole derivatives. This complex molecule features a 1,2,4-triazole core functionalized with a critical amino group, a furan ring, and a sulfanyl-linked acetamide chain terminating in a 4-isopropylphenyl group. The presence of both hydrogen bond donor and acceptor sites, contributed by the amino, amide, and triazole functionalities, makes this compound a valuable scaffold for molecular interaction and binding studies. Compounds within this structural family are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . Researchers utilize this and similar 1,2,4-triazole derivatives for in vitro screening against various biological targets. The structural motifs present in this molecule—specifically the 1,2,4-triazole and furan rings—are known to be associated with a range of biological activities in pharmacological research . This product is intended for research applications as a chemical reference standard or a building block in synthetic and medicinal chemistry programs. It is supplied as a solid and should be stored in a cool, dry environment. 2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H19N5O2S/c1-11(2)12-5-7-13(8-6-12)19-15(23)10-25-17-21-20-16(22(17)18)14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23)

InChI Key

CZSMLCGMPKBWNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acid derivatives under acidic conditions to form the triazole ring. For this compound, furyl-substituted thiosemicarbazide is cyclized with acetic anhydride at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration.

Key Conditions

ReagentRoleTemperatureTimeYield
Acetic anhydrideCyclizing agent90°C7 h72%
p-Toluenesulfonic acidCatalyst---

This method achieves moderate yields but requires rigorous purification due to byproducts like acetylated amines.

Oxidative Cyclization

Alternative approaches employ oxidative agents such as iodine or hydrogen peroxide to facilitate cyclization of thiosemicarbazones. While less common for this derivative, oxidative methods are advantageous for electron-deficient substrates.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution. The triazole’s thiol group reacts with α-chloroacetamide derivatives in basic media.

Thiol-Activation and Coupling

  • Generation of Thiolate Ion : The triazole thiol is deprotonated using potassium carbonate or sodium hydride in anhydrous DMF.

  • Alkylation with Chloroacetamide : The thiolate attacks α-chloro-N-(4-isopropylphenyl)acetamide at 50–60°C, forming the sulfanyl linkage.

Optimization Data

BaseSolventTemperatureYield
K₂CO₃DMF55°C68%
NaHTHF60°C74%

Excess chloroacetamide (1.2 equiv.) and inert atmosphere (N₂/Ar) minimize disulfide byproducts.

Acylation and Final Functionalization

The acetamide moiety is introduced early or late in the synthesis, depending on the route. Late-stage acylation avoids side reactions with the triazole’s amino group.

Schotten-Baumann Reaction

The amine group at position 4 of the triazole reacts with acetyl chloride in a biphasic water/dichloromethane system. Triethylamine acts as a proton scavenger.

Reaction Parameters

Acylating AgentBaseTimeYield
Acetyl chlorideEt₃N2 h85%
Acetic anhydridePyridine4 h78%

Purification and Characterization

Crude product purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixture yields >95% purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO)δ 1.25 (d, 6H, CH(CH₃)₂), 3.85 (s, 2H, SCH₂), 6.65 (m, 3H, furan-H)
IR (KBr)3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O)

Challenges and Optimization Opportunities

  • Amino Group Protection : The 4-amino group on the triazole is susceptible to unintended acylation. Temporary protection with Boc groups (tert-butyloxycarbonyl) improves selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or acetonitrile reduces side reactions.

Industrial-Scale Considerations

Patent WO2013042138A2 highlights continuous-flow reactors for triazole synthesis, reducing reaction times by 40% compared to batch processes. Key parameters for scalability include:

ParameterOptimal Value
Residence time15–20 min
Temperature100°C
Catalyst loading0.5 mol% Pd/C

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the triazole ring may produce triazoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity
    • Studies have shown that triazole derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains, demonstrating effective inhibition of growth .
  • Anticancer Properties
    • The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis in certain cancer types. Preliminary studies indicate that it may inhibit specific cancer cell lines .
  • Anti-inflammatory Effects
    • Inflammation is a critical factor in many diseases. Research indicates that this compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory conditions .

Applications in Medicinal Chemistry

The unique structure of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide makes it a candidate for drug development:

  • Drug Design
    • Its ability to interact with biological targets makes it suitable for designing new pharmaceuticals targeting infections and cancers.
  • Combination Therapies
    • The compound may enhance the efficacy of existing drugs when used in combination therapies, particularly in resistant bacterial strains or advanced cancer cases .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The application of this specific compound can be explored for:

  • Fungicidal Activity
    • Given its structural similarity to known fungicides, this compound could be tested for effectiveness against plant pathogens.
  • Crop Protection
    • The potential to protect crops from fungal infections could lead to its use as a biopesticide, contributing to sustainable agricultural practices.

Case Studies

Several studies have been conducted to assess the efficacy of triazole derivatives:

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various triazole derivatives, including this compound, showing promising results against resistant strains of bacteria .
  • Cancer Cell Line Assays
    • In vitro assays demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through caspase activation .
  • Inflammation Model Testing
    • Animal models assessed the anti-inflammatory effects of the compound, revealing significant reductions in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison

Compound Name Substituent Modifications Key Biological Activities Activity vs. Reference (Diclofenac Na) Source
Target Compound 4-isopropylphenyl (N-aryl), furan-2-yl (triazole-C5) Anti-exudative (AEA) 15/21 derivatives showed AEA; 8 exceeded diclofenac
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl (N-aryl) AEA, anti-inflammatory Moderate AEA; lower than 4-isopropyl analog
N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl (triazole-C5), furan-2-ylmethyl (triazole-C4) Antimicrobial, antioxidant MIC: 12.5–25 µg/mL (bacterial strains)
2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[phenyl(propan-2-yl)amino]phenyl}acetamide Pyridin-3-yl (triazole-C5), phenyl(propan-2-yl)amino (N-aryl) Antiproliferative IC50: 8–15 µM (cancer cell lines)
2-{[4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Allyl (triazole-C4), 3,5-dimethylphenyl (N-aryl) Not reported Pending pharmacological profiling

Structure-Activity Relationships (SAR)

  • Triazole Substituents: Furan-2-yl (C5): Enhances AEA due to hydrophobic interactions and π-stacking with biological targets . Replacement with pyridinyl (e.g., in ) shifts activity toward antiproliferative effects. Amino Group (C4): Critical for hydrogen bonding; alkylation (e.g., allyl in ) reduces AEA but may improve metabolic stability .
  • N-Aryl Acetamide Modifications: 4-Isopropylphenyl: Optimal for AEA, likely due to steric bulk enhancing target binding .
  • Sulfanyl Linker : Replacing sulfur with sulfonyl (‑SO2‑) in analogs decreases solubility and activity .

Pharmacological Profiles

  • Anti-Exudative Activity : The target compound reduces edema by 45–60% in rat models, surpassing diclofenac (35–40%) .
  • Antimicrobial Activity : Pyridinyl-substituted analogs (e.g., ) exhibit broad-spectrum effects, with KA3 and KA14 showing MICs of 6.25 µg/mL against E. coli and S. aureus.
  • Toxicity: Limited data available, but preliminary studies suggest low acute toxicity (LD50 > 500 mg/kg in rodents) .

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5O2SC_{16}H_{16}ClN_5O_2S, with a molecular weight of approximately 377.8 g/mol. The presence of a triazole ring, furan moiety, and sulfanyl group contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H16ClN5O2SC_{16}H_{16}ClN_5O_2S
Molecular Weight377.8 g/mol
IUPAC Name2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate potent activity against a range of bacterial strains, including drug-resistant species such as Staphylococcus aureus and Escherichia coli . The specific compound may exhibit similar efficacy due to its structural characteristics.

2. Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungal cell membranes. This action disrupts membrane integrity and leads to cell death .

3. Anticancer Potential

The anticancer properties of triazole compounds have been widely documented. They may act by interfering with various cellular processes such as apoptosis and cell cycle regulation. The presence of the furan and triazole rings in our compound suggests potential interactions with cancerous cells that warrant further investigation .

The biological activity of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is believed to arise from its interaction with specific biological targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme function.
  • Receptor Interaction : The furan moiety may enhance binding affinity to specific receptors involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

Case Study: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. Compounds exhibited MIC values ranging from 0.046 to 3.11 μM, indicating significant potency compared to standard antibiotics .

Case Study: Anticancer Activity

Research on triazole-furan hybrids revealed promising anticancer effects in vitro against multiple cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

  • Methodology :

  • Step 1 : Synthesize the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione precursor via cyclization of thiocarbazide derivatives under reflux in ethanol (60–80°C for 6–8 hours) .
  • Step 2 : Alkylate the thione intermediate with α-chloroacetamide derivatives in a 1:1 molar ratio using aqueous KOH (0.002 M) in ethanol under reflux (1–2 hours). Monitor reaction progress via TLC .
  • Critical Conditions :
  • Solvent : Ethanol or DMF for solubility and reactivity .
  • Temperature : 60–80°C to avoid decomposition of the furan ring .
  • Purification : Recrystallize from ethanol or aqueous mixtures to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • 1H/13C-NMR to verify the presence of key groups (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₇H₁₈N₅O₂S: 364.12 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assay Design :

  • Anti-inflammatory : Carrageenan-induced rat paw edema model to assess anti-exudative activity at 50–100 mg/kg doses .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Variation :
  • Replace the 4-(propan-2-yl)phenyl group with halogenated (e.g., 4-Cl, 4-F) or methoxy-substituted aryl rings to modulate lipophilicity .
  • Modify the furan-2-yl group with thiophene or pyridine to alter π-π stacking interactions .
  • Biological Testing : Compare IC₅₀/MIC values across derivatives to identify critical substituents. For example:
Substituent (R)Anti-exudative Activity (% Inhibition)
4-Cl-phenyl78%
4-OCH₃-phenyl65%
4-CF₃-phenyl82%
(Data adapted from )

Q. How to address discrepancies in biological activity data across studies?

  • Troubleshooting Strategies :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., indomethacin for inflammation) to reduce variability .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out rapid degradation .

Q. What computational methods predict the compound’s target interactions?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR kinases (PDB IDs: 5KIR, 1M17) to identify binding poses .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å) .
  • ADMET Prediction : SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

Q. How can the pharmacokinetic profile be optimized through derivatization?

  • Strategies :

  • Prodrug Design : Introduce ester groups at the acetamide moiety to enhance oral absorption .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfanyl group to improve solubility and half-life .
  • Metabolite Analysis : Use LC-MS/MS to identify Phase I/II metabolites in rat plasma and adjust substituents accordingly .

Contradictions and Mitigations in Existing Data

  • Issue : Varying anti-exudative activity (50–85% inhibition) reported for similar derivatives .

    • Root Cause : Differences in animal models (e.g., rat vs. mouse) and edema induction methods (carrageenan vs. formalin).
    • Solution : Adopt OECD guidelines for standardized preclinical testing .
  • Issue : Discrepancies in NMR chemical shifts for the triazole ring .

    • Root Cause : Solvent effects (DMSO-d₆ vs. CDCl₃) and concentration variations.
    • Solution : Report NMR data with explicit solvent and temperature conditions .

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